Cyclopropane, 1-ethynyl-1-ethenyl-

Photoelectron Spectroscopy Ionization Potential Through-Bond Interaction

Cyclopropane, 1-ethynyl-1-ethenyl- (also referred to as 1-ethynyl-1-vinylcyclopropane) is a geminally vinyl- and ethynyl-disubstituted cyclopropane derivative with the molecular formula C₇H₈ and a molecular weight of 92.14 g·mol⁻¹. This compound belongs to a specialized class of highly strained small-ring hydrocarbons wherein the cyclopropane ring acts as a relay for electronic interactions between the two π-systems (vinyl and ethynyl).

Molecular Formula C7H8
Molecular Weight 92.14 g/mol
CAS No. 105961-74-8
Cat. No. B012709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropane, 1-ethynyl-1-ethenyl-
CAS105961-74-8
SynonymsCyclopropane, 1-ethynyl-1-ethenyl-
Molecular FormulaC7H8
Molecular Weight92.14 g/mol
Structural Identifiers
SMILESC=CC1(CC1)C#C
InChIInChI=1S/C7H8/c1-3-7(4-2)5-6-7/h1,4H,2,5-6H2
InChIKeyTYVGPCXTPUBRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Cyclopropane, 1-ethynyl-1-ethenyl- (CAS 105961-74-8) – Product Profile and Structural Differentiation


Cyclopropane, 1-ethynyl-1-ethenyl- (also referred to as 1-ethynyl-1-vinylcyclopropane) is a geminally vinyl- and ethynyl-disubstituted cyclopropane derivative with the molecular formula C₇H₈ and a molecular weight of 92.14 g·mol⁻¹ [1]. This compound belongs to a specialized class of highly strained small-ring hydrocarbons wherein the cyclopropane ring acts as a relay for electronic interactions between the two π-systems (vinyl and ethynyl) [2]. Its defining structural feature—the simultaneous presence of a vinyl (ethenyl) donor and an ethynyl acceptor at the same ring carbon—creates an electronic asymmetry that distinguishes it from both the symmetrically disubstituted analogs (1,1-divinylcyclopropane and 1,1-diethynylcyclopropane) and the simpler monosubstituted vinylcyclopropane. This electronic asymmetry is directly reflected in its photoelectron spectroscopic signature and computational ionization potentials, providing a verifiable basis for selection when specific electronic properties (e.g., HOMO energy tuning, charge-transfer characteristics) are required.

Why In-Class Substitution Is Not Straightforward for Cyclopropane, 1-ethynyl-1-ethenyl-


The geminal disubstitution pattern of 1-ethynyl-1-vinylcyclopropane is not merely a structural curiosity; it directly governs the compound's electronic structure and, consequently, its performance in applications sensitive to frontier orbital energies. Photoelectron spectroscopy combined with MNDO and ab initio calculations has established that the three-membered ring in this compound exhibits pronounced "relay" properties, mediating through-bond coupling between the vinyl and ethynyl π-orbitals [1]. The resulting orbital splitting pattern and the energy of the highest occupied molecular orbital (HOMO) differ measurably from its closest in-class analogs—most notably 1,1-divinylcyclopropane, 1,1-diethynylcyclopropane, and monosubstituted vinylcyclopropane [1]. A generic substitution approach that treats all geminal disubstituted cyclopropanes as interchangeable disregards this critical electronic differentiation. Furthermore, the unsymmetrical substitution (one vinyl, one ethynyl) enables regiodivergent reactivity in gold(I)-catalyzed cycloisomerization and other transition-metal-mediated transformations that are not accessible with the symmetrically disubstituted counterparts [2]. These electronic and reactivity differences demand a compound-specific procurement strategy rather than a class-based substitution.

Cyclopropane, 1-ethynyl-1-ethenyl-: Quantitative Differentiation Evidence Against Closest Analogs


First Ionization Potential (IPv1) Differentiation: 1-Ethynyl-1-vinylcyclopropane vs. 1,1-Divinylcyclopropane and 1,1-Diethynylcyclopropane

The He(I) photoelectron spectra of 1-ethynyl-1-vinylcyclopropane (compound 6), 1,1-divinylcyclopropane (compound 1), and 1,1-diethynylcyclopropane (compound 4) were recorded under identical conditions and interpreted using MNDO and ab initio (3-21G basis) calculations [1]. The first vertical ionization potential (IPv1) of 1-ethynyl-1-vinylcyclopropane is measurably different from that of its symmetrical counterparts, reflecting the unequal electronic coupling of the vinyl and ethynyl π-systems through the cyclopropane relay orbital. The MNDO calculations and experimental PE spectra confirm that the bisected conformation is preferred for 1-ethynyl-1-vinylcyclopropane and 1,1-divinylcyclopropane, while 1,1-diethynylcyclopropane also adopts a bisected geometry [1]. The IPv1 values provide a direct, instrumentally verifiable metric for lot-to-lot consistency and for confirming structural identity against the symmetrical analogs that may co-elute or share similar physical properties.

Photoelectron Spectroscopy Ionization Potential Through-Bond Interaction

Through-Bond vs. Through-Space Interaction Strength: Mixed Vinyl/Ethynyl Substitution vs. Homosubstituted Analogs

The Eckert-Maksić et al. study explicitly demonstrates that the cyclopropane ring in geminally disubstituted derivatives functions as a relay for through-bond interactions between the two π-systems [1]. In 1,1-divinylcyclopropane, the interaction is between two equivalent vinyl π-orbitals; in 1,1-diethynylcyclopropane, between two equivalent ethynyl π-orbitals. In 1-ethynyl-1-vinylcyclopropane, the interaction is inherently asymmetric—a vinyl donor π-orbital communicating with an ethynyl acceptor π-orbital through the Walsh-type orbitals of the cyclopropane ring. This asymmetry produces a unique splitting pattern in the PE spectrum: the first two ionization bands correspond to in-phase and out-of-phase combinations of the vinyl and ethynyl π-orbitals with the cyclopropane Walsh orbitals, and the energy gap between these bands is diagnostic of the differential coupling strength [1]. The MNDO and ab initio calculations confirm that the degree of through-bond mixing is distinct for each compound in the series (1 through 7), with 1-ethynyl-1-vinylcyclopropane occupying an intermediate position that reflects the non-degenerate nature of the interacting π-systems.

Through-Bond Coupling Orbital Interaction Cyclopropane Relay

Conformational Preference: Bisected Conformation of 1-Ethynyl-1-vinylcyclopropane vs. Twisted Geometry in Propenyl Analogs

The combined PE spectroscopic and computational analysis by Eckert-Maksić et al. established that 1-ethynyl-1-vinylcyclopropane (6) preferentially adopts a bisected conformation in the gas phase, in which the vinyl and ethynyl π-planes bisect the cyclopropane ring [1]. This conformational preference maximizes through-bond orbital overlap and is shared by 1,1-divinylcyclopropane (1) and 1,1-diethynylcyclopropane (4). In contrast, the introduction of methyl substituents—as in (Z,Z)-1,1-di-1-propenylcyclopropane (3)—forces the propenyl groups into a strongly twisted geometry that attenuates π-communication through the ring [1]. This conformational distinction has direct consequences: the bisected conformation of 1-ethynyl-1-vinylcyclopropane maximizes the electronic relay effect, whereas the twisted conformation in the methyl-substituted analog substantially reduces through-bond coupling. For synthetic applications that exploit the cyclopropane relay effect—such as the design of through-bond electron-transfer systems or the tuning of reactivity in metal-catalyzed enyne cycloisomerizations—1-ethynyl-1-vinylcyclopropane offers the structurally validated bisected geometry without the steric perturbation introduced by methyl substitution.

Conformational Analysis Bisected Conformation Steric Effects

Calculated Adiabatic Ionization Potential (IPa) of Cyclopropane Core as Universal Baseline for Substituent Effect Calibration

High-level DFT calculations reported in the recent literature provide adiabatic ionization potentials (IPa) for a series of cyclopropane derivatives as a benchmark for electronic structure comparisons [1]. The parent cyclopropane exhibits an IPa of 9.66 eV (calculated) and an experimental IPv1 of 9.86 eV. The introduction of π-conjugating substituents (vinyl, ethynyl) at the cyclopropane ring is well-established to lower the ionization potential through hyperconjugative and through-bond interactions. While the 2022 DFT study does not explicitly include 1-ethynyl-1-vinylcyclopropane, the systematic data for cyclopropane (IPa = 9.66 eV) and related strained bicyclic systems (e.g., bicyclo[1.1.0]butane IPa = 8.55 eV; bicyclo[2.1.0]pentane IPa = 8.34 eV) establish the baseline against which the substituent-induced IP lowering in 1-ethynyl-1-vinylcyclopropane can be contextualized. The Eckert-Maksić et al. PE study [2] provides the experimental IPv1 for 1-ethynyl-1-vinylcyclopropane that can be directly compared to this cyclopropane baseline, quantifying the net electronic effect of geminal vinyl/ethynyl disubstitution.

DFT Calculations Adiabatic Ionization Potential Substituent Effect

Gold(I)-Catalyzed Cycloisomerization Reactivity: Unsymmetrical Enyne Substrate vs. Symmetrical Diethynyl or Divinyl Analogs

Alkynylcyclopropane derivatives, including those with vinyl co-substitution, have been established as competent substrates for gold(I)-catalyzed transformations, wherein the π-acidic Au(I) cation activates the alkyne toward nucleophilic attack and triggers ring-opening or ring-expansion of the cyclopropane moiety [1]. The unsymmetrical 1-ethynyl-1-vinylcyclopropane scaffold presents an electronically biased enyne system: the ethynyl group can be selectively activated by the gold catalyst while the vinyl group serves as a tethered nucleophile or an alternative coordination site, enabling regiodivergent cycloisomerization pathways. This contrasts with 1,1-diethynylcyclopropane, where both alkynes compete for catalyst activation, and 1,1-divinylcyclopropane, which lacks the alkyne functionality required for gold(I) activation [2]. In the broader context of 1,n-enyne cycloisomerization, cyclopropane-containing enynes have been shown to undergo divergent reaction pathways—yielding cyclobutane-fused 1,4-cyclohexadienes, tricyclic cyclobutenes, or biscyclopropane derivatives—depending on the substitution pattern and reaction conditions [2]. The unsymmetrical vinyl/ethynyl pattern of the title compound positions it uniquely at the intersection of vinylcyclopropane and alkynylcyclopropane reactivity manifolds.

Gold Catalysis Cycloisomerization Enyne Cyclization

Physical Property Differentiation: Boiling Point, Density, and Vapor Pressure of 1-Ethynyl-1-vinylcyclopropane vs. Closest Structural Analogs

The predicted physicochemical properties of 1-ethynyl-1-vinylcyclopropane—density 0.9 ± 0.1 g/cm³, boiling point 70.7 ± 10.0 °C at 760 mmHg, vapor pressure 138.6 ± 0.1 mmHg at 25 °C, and enthalpy of vaporization 29.9 ± 0.8 kJ/mol—are calculated values from ChemSpider based on predictive models . These properties differ measurably from those of the closest analogs: 1,1-divinylcyclopropane (C₇H₁₀, MW 94.15) has a higher molecular weight and is expected to have a correspondingly higher boiling point, while 1,1-diethynylcyclopropane (C₇H₆, MW 90.12) has a lower molecular weight and an estimated boiling point of 69.9 °C at 760 mmHg with a density of 0.94 g/cm³ . The intermediate boiling point and vapor pressure of 1-ethynyl-1-vinylcyclopropane are consistent with its intermediate molecular weight and polarity between the bis-vinyl and bis-ethynyl extremes. These physical property differences have practical implications for purification (distillation cut points), headspace analysis, and vapor-phase handling in synthetic workflows.

Physicochemical Properties Boiling Point Volatility

Application Scenarios Where Cyclopropane, 1-ethynyl-1-ethenyl- Provides Verified Advantages


Photoelectron Spectroscopic Reference Standard for Through-Bond Interaction Studies in Geminally Disubstituted Cyclopropanes

The He(I) PE spectrum of 1-ethynyl-1-vinylcyclopropane, fully assigned by Eckert-Maksić et al. (1991) using both MNDO and ab initio calculations, serves as a benchmark for calibrating through-bond vs. through-space orbital interactions in strained small-ring systems [1]. The unsymmetrical vinyl/ethynyl substitution pattern generates a distinctive, non-degenerate band splitting that is absent in the symmetrical analogs. Researchers investigating electronic communication through cyclopropane and related relay orbitals can use this compound as a reference standard to validate computational models (DFT, coupled-cluster) and to benchmark new PE spectroscopic instrumentation, with the published band assignments and ionization potentials providing a traceable calibration dataset [1].

Substrate for Regiodivergent Gold(I)-Catalyzed Cycloisomerization to Access Cyclobutane-Fused and Tricyclic Scaffolds

The unsymmetrical 1-ethynyl-1-vinyl enyne architecture embedded in the cyclopropane framework makes this compound a privileged substrate for gold(I)-catalyzed cycloisomerization [1]. The ethynyl group can be selectively activated by cationic gold(I) while the vinyl group remains available for subsequent cyclization or trapping, enabling divergent access to cyclobutane-fused 1,4-cyclohexadiene, tricyclic cyclobutene, or biscyclopropane product classes by tuning the catalyst ligand, temperature, and substrate substitution pattern [1]. This regiodivergence is not achievable with the symmetrically disubstituted 1,1-diethynyl- or 1,1-divinylcyclopropane analogs [1]. The low molecular weight and high volatility of the compound also facilitate product isolation by simple evaporation or distillation, offering a practical advantage in preparative-scale synthesis .

Building Block for Donor-Substituted Cyclopropane Libraries in Medicinal Chemistry and Agrochemical Discovery

As documented in the comprehensive review by de Meijere and coworkers, 1-donor-substituted cyclopropanes bearing ethynyl and vinyl groups are versatile building blocks for the construction of functionalized small-ring libraries [1]. 1-Ethynyl-1-vinylcyclopropane, with its orthogonal vinyl and ethynyl handles, permits sequential derivatization: the ethynyl group can undergo Sonogashira coupling, click chemistry (CuAAC), or metal-catalyzed hydrofunctionalization, while the vinyl group can participate in cross-metathesis, hydroboration, or cyclopropanation, all without mutual interference [1]. This orthogonal reactivity profile is not shared by the bis-vinyl or bis-ethynyl analogs, which offer only one type of reactive handle. For medicinal chemistry groups building focused cyclopropane-containing screening libraries, the mixed vinyl/ethynyl compound provides a unique diversification node [1].

Precursor for Vinylidenecyclopropane Generation and Subsequent Cascade Cyclization to Heterocycles

Vinylidenecyclopropanes (VDCPs) are a versatile class of reactive intermediates accessible via base-mediated or transition-metal-catalyzed isomerization of alkynylcyclopropane precursors. 1-Ethynyl-1-vinylcyclopropane represents a minimal, atom-economic precursor for VDCP generation, wherein the ethynyl group serves as the latent allenyl/vinylidene precursor and the vinyl group acts as a spectator or participating functionality in subsequent cyclization cascades [1]. Gold(I)-catalyzed cascade cyclization of N- or O-nucleophile-tethered VDCPs has been shown to yield pyrrole, furan, pyrrolidine, and piperidine skeletons in 30–98% yields . The use of 1-ethynyl-1-vinylcyclopropane as a VDCP precursor offers the advantage of minimal steric bulk and a low boiling point, simplifying both the reaction setup and the purification of volatile heterocyclic products [1].

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